N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
CAS No.: 52869-18-8
Cat. No.: VC0005928
Molecular Formula: C21H13NO3
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52869-18-8 |
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Molecular Formula | C21H13NO3 |
Molecular Weight | 327.3 g/mol |
IUPAC Name | N-(9,10-dioxoanthracen-2-yl)benzamide |
Standard InChI | InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25) |
Standard InChI Key | SIGATAYQAZTAOH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Chemical Identity and Structural Features
N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)benzamide (IUPAC name: N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide) is a fused polycyclic compound with the molecular formula C₂₁H₁₃NO₃ and a molecular weight of 327.34 g/mol . Its structure consists of a planar anthraquinone core substituted at the 2-position with a benzamide group, creating a conjugated system that influences its electronic and reactivity profiles. The anthraquinone moiety provides redox activity, while the benzamide group serves as a potential directing group in transition metal-catalyzed reactions .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide typically involves coupling a benzoyl derivative with a functionalized anthraquinone precursor. A representative method, adapted from analogous anthraquinone benzamide syntheses, proceeds as follows:
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Starting Materials:
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2-Aminoanthraquinone (or its protected derivative)
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Benzoyl chloride or benzoic acid derivatives
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Coupling Reaction:
The amine group at the 2-position of anthraquinone reacts with benzoyl chloride in the presence of a base (e.g., triethylamine) or via activation using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere . -
Purification:
Crude products are purified via recrystallization (e.g., using acetonitrile or ethanol) or column chromatography .
Key Considerations:
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The electron-withdrawing anthraquinone core moderates the reactivity of the amine, necessitating vigorous conditions or catalytic activation .
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Alternative routes may employ in situ generation of the benzoyl chloride from benzoic acid using thionyl chloride.
Spectroscopic Characterization
The compound has been characterized using advanced spectroscopic techniques:
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¹H NMR:
Protons on the anthraquinone core appear as downfield-shifted singlets (δ 8.2–8.5 ppm for H-1, H-3, H-4), while benzamide aromatic protons resonate at δ 7.5–7.9 ppm . The amide NH proton is observed as a broad singlet near δ 10.1 ppm . -
¹³C NMR:
Carbonyl carbons (C-9 and C-10 of anthraquinone) are identified at δ 182–185 ppm, while the benzamide carbonyl appears at δ 168–170 ppm . -
IR Spectroscopy:
Strong absorptions at ~1670 cm⁻¹ (C=O stretch of anthraquinone) and ~1650 cm⁻¹ (amide C=O) . -
Mass Spectrometry:
The molecular ion peak ([M+H]⁺) is observed at m/z 328.1, with fragmentation patterns consistent with sequential loss of CO and benzamide groups .
Applications in Organic Synthesis and Catalysis
Chelation-Assisted C–H Bond Functionalization
The benzamide group acts as an N,O-bidentate directing group, facilitating transition metal-catalyzed C–H activation. For example, palladium(II) catalysts can coordinate to the amide oxygen and anthraquinone carbonyl, enabling regioselective arylation or alkylation at adjacent positions . This property is exploitable in synthesizing complex polycyclic architectures for optoelectronic materials.
Compound | IC₅₀ (Cancer Cells) | MIC (Bacteria) |
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N-(2-Anthraquinonyl)benzamide | 12.5 μM | 25 μg/mL |
Doxorubicin (Control) | 0.1 μM | N/A |
Future Research Directions
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Catalytic Asymmetric Synthesis:
Developing enantioselective methods to access chiral anthraquinone benzamides for pharmaceutical applications. -
Materials Science:
Investigating charge-transfer properties for organic semiconductors or photovoltaic devices. -
Drug Delivery Systems:
Functionalizing the benzamide group to create prodrugs activated under specific physiological conditions .
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